ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 502686-30-8
VCID: VC11596257
InChI: InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H
SMILES: CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C18H22ClNO3
Molecular Weight: 335.8

ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride

CAS No.: 502686-30-8

Cat. No.: VC11596257

Molecular Formula: C18H22ClNO3

Molecular Weight: 335.8

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride - 502686-30-8

Specification

CAS No. 502686-30-8
Molecular Formula C18H22ClNO3
Molecular Weight 335.8
IUPAC Name ethyl 3-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C18H21NO3.ClH/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14;/h3-11,17H,2,12-13,19H2,1H3;1H
SMILES CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl

Introduction

Structural and Molecular Characteristics

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride belongs to the class of β-amino acid esters. Its molecular formula is C₁₈H₂₂ClNO₃, with a molecular weight of 335.8 g/mol. The compound’s structure features:

  • An ethyl ester group (–COOCH₂CH₃) at the C1 position.

  • A primary amine (–NH₂) at the C3 position.

  • A 4-(benzyloxy)phenyl group attached to the C3 carbon, introducing aromaticity and hydrophobicity.

Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₂ClNO₃
Molecular Weight335.8 g/mol
Purity≥95%
SMILES NotationCCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
PubChem CID16495253

The hydrochloride salt enhances solubility in polar solvents like water, ethanol, and methanol, critical for laboratory handling.

Synthesis and Preparation

The synthesis of ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride involves a multi-step protocol:

Step 1: Formation of the Benzyloxy-Substituted Phenyl Ring

  • 4-(Benzyloxy)benzaldehyde is reacted with ethyl cyanoacetate via a Knoevenagel condensation to form the α,β-unsaturated nitrile intermediate.

Step 2: Reduction of the Nitrile Group

  • Catalytic hydrogenation or borohydride-mediated reduction converts the nitrile (–CN) to a primary amine (–NH₂), yielding the β-amino ester.

Step 3: Salt Formation

  • Treatment with hydrochloric acid in ethanol or methanol under reflux conditions produces the hydrochloride salt, improving crystallinity and stability.

Reaction Conditions

ParameterDetails
SolventsEthanol, methanol
TemperatureReflux (78°C for ethanol)
CatalystPalladium on carbon (Step 2)
Yield OptimizationpH control during salt formation

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amine and ester functional groups:

Amine Group Reactions

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, useful in peptide mimetics.

  • Alkylation: Forms secondary or tertiary amines upon reaction with alkyl halides, expanding structural diversity.

  • Schiff Base Formation: Condenses with aldehydes/ketones to generate imines, intermediates in heterocyclic synthesis.

Ester Hydrolysis

  • Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid, enabling further conjugation (e.g., amide bond formation).

Applications in Medicinal Chemistry

Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride is pivotal in designing:

Kinase Inhibitors

  • The benzyloxy-phenyl moiety mimics ATP-binding motifs in kinase active sites, making it a scaffold for tyrosine kinase inhibitors.

Antimicrobial Agents

  • Structural analogs exhibit activity against Gram-positive bacteria, attributed to hydrophobic interactions with bacterial cell membranes .

CNS-Targeting Compounds

  • The compound’s ability to cross the blood-brain barrier (BBB) is under investigation for neurodegenerative disease therapeutics .

Comparison with Structural Analogs

The brominated derivative, ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride (CAS No. 502842-19-5), differs by a bromine atom at the phenyl ring’s meta position:

PropertyEthyl 3-Amino-3-[4-(Benzyloxy)phenyl]propanoate HClBrominated Analog
Molecular FormulaC₁₈H₂₂ClNO₃C₁₈H₂₁BrClNO₃
Molecular Weight335.8 g/mol414.72 g/mol
Key Structural Feature–H at phenyl meta position–Br at phenyl meta position
ApplicationsKinase inhibitors, antimicrobialsEnhanced halogen bonding in drug design

The bromine atom introduces steric bulk and enhances electrophilic reactivity, favoring interactions with biomolecular targets .

SolventSolubility (mg/mL)
Water10–15 (pH-dependent)
Ethanol>50
Dichloromethane<5

Solubility decreases in nonpolar solvents due to the hydrochloride salt’s ionic character.

Stability

  • pH Sensitivity: Degrades under strongly alkaline conditions (pH >10) via ester hydrolysis.

  • Thermal Stability: Stable up to 150°C; decomposition occurs above 200°C.

SupplierLocationPurityPackaging
Bio-FarmaUnited Kingdom95%500 mg
Toronto Research ChemicalsCanada95%500 mg
Hansa Fine ChemicalsGermany95%1 g

Pricing ranges from $200–$300 per 500 mg, reflecting its specialized use in research .

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